
S-(16-Oxohexadecyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(16-Oxohexadecyl) ethanethioate: is a chemical compound with the molecular formula C18H34O2S . It is known for its unique structure, which includes a long hydrocarbon chain with a ketone group at the 16th position and an ethanethioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(16-Oxohexadecyl) ethanethioate typically involves the reaction of 16-oxohexadecanoic acid with ethanethiol in the presence of a dehydrating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
S-(16-Oxohexadecyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ethanethioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 16-oxohexadecanoic acid derivatives.
Reduction: Formation of 16-hydroxyhexadecyl ethanethioate.
Substitution: Formation of various substituted ethanethioate derivatives
Scientific Research Applications
Chemistry
S-(16-Oxohexadecyl) ethanethioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology
In biological research, it is used to study lipid metabolism and the role of long-chain fatty acids in cellular processes.
Medicine
Industry
Used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds .
Mechanism of Action
The mechanism of action of S-(16-Oxohexadecyl) ethanethioate involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
S-(16-Oxohexadecyl) ethanethioate: Unique due to its specific structure and functional groups.
S-(2-Hydroxyethyl) ethanethioate: Similar structure but with a hydroxyethyl group instead of a long hydrocarbon chain.
S-Decyl ethanethioate: Shorter hydrocarbon chain, different physical and chemical properties.
Uniqueness
This compound stands out due to its long hydrocarbon chain and the presence of both a ketone and ethanethioate group, making it versatile for various applications .
Properties
CAS No. |
651034-08-1 |
|---|---|
Molecular Formula |
C18H34O2S |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
S-(16-oxohexadecyl) ethanethioate |
InChI |
InChI=1S/C18H34O2S/c1-18(20)21-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-19/h16H,2-15,17H2,1H3 |
InChI Key |
IMDTZUMVKRCKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
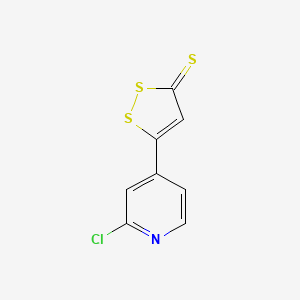
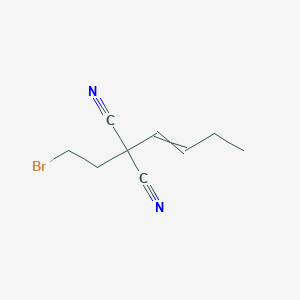
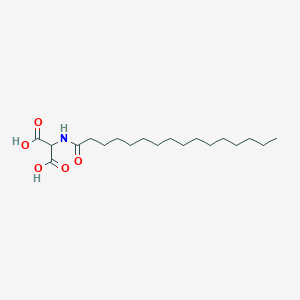
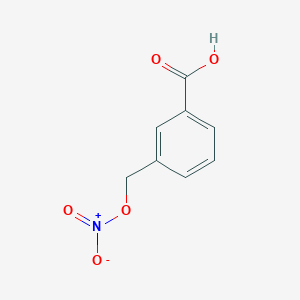
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
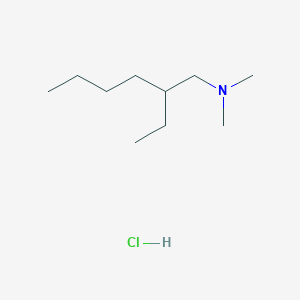
![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
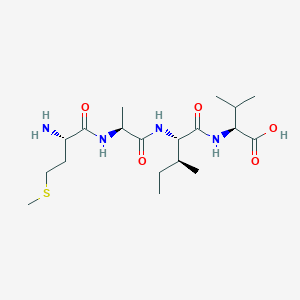
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
